molecular formula C15H15NOS B11807964 Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B11807964
M. Wt: 257.4 g/mol
InChI Key: AFEJOGGTXFPBCZ-UHFFFAOYSA-N
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Description

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 1355200-79-1) is a synthetic organic compound with the molecular formula C 15 H 15 NOS and a molecular weight of 257.35 g/mol . This chemical features a thiophene-substituted pyrrolidine scaffold, a structure of significant interest in medicinal chemistry. Recent scientific literature has identified closely related thiophene derivatives as promising scaffolds in antiviral discovery research . Specifically, compounds within this structural class have been investigated as potent viral entry inhibitors against the Ebola virus, demonstrating potential for further therapeutic development . The mechanism of action for these inhibitors involves targeting the viral glycoprotein to prevent host cell entry . This compound is provided strictly for Research Use Only and is intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications. All necessary safety information, including hazard and precautionary statements, should be consulted in the provided Safety Data Sheet before handling.

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

phenyl-(2-thiophen-2-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H15NOS/c17-15(12-6-2-1-3-7-12)16-10-4-8-13(16)14-9-5-11-18-14/h1-3,5-7,9,11,13H,4,8,10H2

InChI Key

AFEJOGGTXFPBCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and phenyl groups. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring and the subsequent attachment of the thiophene and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Pharmacological Applications

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone has shown promise in several pharmacological areas:

  • CNS Disorders : The compound has been investigated for its potential as a therapeutic agent in treating central nervous system disorders. Its structure suggests it may interact with neurotransmitter systems, possibly acting as an antagonist at specific receptors, which could be beneficial in managing conditions such as migraines and anxiety disorders.
  • Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's unique structure may enhance its efficacy against resistant bacterial strains, making it a candidate for antibiotic development.
  • Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. Thiophene derivatives have demonstrated significant antioxidant activity, which could be leveraged in formulations aimed at reducing oxidative damage in cells.

Drug Discovery and Development

This compound serves as a lead compound in drug discovery efforts:

  • Modifications for Enhanced Activity : Researchers are exploring modifications of the compound to improve its pharmacokinetic properties and biological activity. This includes altering substituents on the phenyl or thiophene rings to enhance receptor binding affinity and selectivity.
  • Synthesis of Analogues : The synthesis of analogues allows for the exploration of structure-activity relationships (SAR), which is critical in optimizing compounds for specific therapeutic targets. Variations in substituents can lead to significant differences in biological activity, providing insights into the mechanisms of action.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: CNS Activity

A study investigating the effects of thiophene derivatives on migraine treatment indicated that compounds similar to this compound exhibited promising results in animal models, suggesting potential efficacy as migraine therapeutics .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that thiophene-based compounds showed competitive minimum inhibitory concentrations (MIC) against various bacterial strains. This positions this compound as a candidate for further investigation into its antimicrobial properties.

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrrolidine Ring

a. Hydroxylation and Stereochemical Effects
  • The (R)-stereochemistry further influences chiral recognition in biological systems, which may lead to distinct pharmacokinetic profiles compared to the non-hydroxylated parent compound .
b. Heterocyclic Substitutions
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 2034410-08-5): The oxadiazole ring serves as a bioisostere for esters or amides, improving metabolic stability. This modification could enhance oral bioavailability compared to the phenyl ketone derivative .

Variations in Aromatic Moieties

a. Indole vs. Phenyl Substituents
  • (2-(2-Nitro-1-(thiophen-2-yl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone (3n): The indole ring introduces π-π stacking interactions with aromatic residues in enzymes or receptors. However, the nitro group may reduce synthetic yield (39% in this case) due to steric hindrance or reactivity challenges .
b. Biphenyl Systems
  • The (2R)-pyrrolidin-2-ylmethoxy group adds stereochemical complexity, which could improve selectivity for CNS targets .

Functional Group Additions

a. Trifluoromethyl Groups
  • Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve binding affinity to serotonin or dopamine receptors compared to the non-fluorinated analog .
b. Sulfanyl and Thioether Linkages

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Key Functional Groups Synthetic Yield Biological Activity Notes
Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone 271.36 Thiophene, pyrrolidine, phenyl Not reported Base scaffold for receptor antagonism
(3n) () 395.43 Indole, nitro, pyrrolidine 39% Lower yield due to nitro group
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone () 237.31 Hydroxyl, methylthiophene Not reported Enhanced hydrogen bonding
2-Phenyl-2-phenylsulfanyl-1-pyrrolidin-1-yl-ethanone () 313.45 Sulfanyl, phenyl Not reported Potential redox activity
{4-[(2R)-Pyrrolidin-2-ylmethoxy]phenyl}(4-thiophen-3-ylphenyl)methanone () 363.48 Biphenyl, methoxy, pyrrolidine Not reported Improved CNS penetration

Biological Activity

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone, also known as a thiophene derivative, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified within the broader category of benzophenones, characterized by a ketone functional group attached to two aromatic rings. Its molecular formula is C15H15NOSC_{15}H_{15}NOS, with a molecular weight of approximately 273.35 g/mol. The structure consists of a pyrrolidine ring linked to a thiophene moiety, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pyrrolidine ring and subsequent attachment of the thiophene and phenyl groups. A common method includes the use of palladium-catalyzed coupling reactions, which enhance yields and purity. For instance, one study reported the use of microwave-assisted synthesis to improve reaction times and product yields significantly .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The compound has been shown to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity Results

CompoundCell LineIC50 (µM)Cytotoxicity on Non-Cancerous Cells
This compoundA54910Low
Control (Cisplatin)A5495Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

CompoundStrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA15 µg/mL
Control (Vancomycin)MRSA5 µg/mL

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Membrane Disruption : In microbial pathogens, it disrupts cellular membranes, compromising their integrity.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell proliferation and survival.

Case Studies

A notable study explored the structure–activity relationship (SAR) of thiophene derivatives, including this compound. Modifications in the substituents on the thiophene ring significantly influenced both anticancer and antimicrobial activities .

Another investigation focused on the pharmacokinetics and bioavailability of this compound, highlighting its potential as an orally bioavailable therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-thiophene core followed by coupling with a benzoyl chloride derivative. Key steps include nucleophilic substitution and ketone formation. Intermediates are characterized using NMR spectroscopy (1H/13C) and mass spectrometry (MS) to confirm structural integrity and purity . For example, the pyrrolidine ring is often synthesized via cyclization of γ-aminothiophene derivatives under basic conditions, with reaction optimization focusing on solvent choice (e.g., dichloromethane or DMF) and temperature control (60–100°C) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing between aromatic (thiophene, phenyl) and aliphatic (pyrrolidine) regions.
  • FT-IR : Validates carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and sulfur-containing moieties.
  • High-resolution MS : Confirms molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screens include:

  • In vitro enzyme inhibition assays (e.g., kinases, cytochrome P450) to identify target interactions.
  • Cell viability assays (MTT/XTT) against cancer or microbial lines, leveraging the thiophene moiety’s known bioactivity.
  • ADME-Tox profiling (e.g., solubility, metabolic stability in liver microsomes) to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene minimizes side reactions in cyclization.
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) improve stereocontrol.
  • DoE (Design of Experiments) : Statistical optimization of temperature, pH, and stoichiometry reduces batch-to-batch variability .

Q. What computational methods are effective in predicting binding modes with biological targets?

  • Molecular docking (AutoDock, Glide) : Models interactions with receptors (e.g., GPCRs, ion channels) using the compound’s 3D structure (generated via DFT calculations ).
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over time.
  • QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

  • Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) provides definitive bond lengths/angles, resolving ambiguities from NMR (e.g., rotational isomers).
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., π-π stacking of thiophene-phenyl groups) to explain packing anomalies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline NMR ensures reaction completion.
  • Purification protocols : Gradient flash chromatography or recrystallization (e.g., using ethanol/water mixtures) removes residual by-products like unreacted pyrrolidine precursors .

Data Analysis & Mechanistic Studies

Q. How do electronic effects of substituents (e.g., fluorine on phenyl) influence reactivity in downstream functionalization?

  • Hammett plots quantify the impact of substituents on reaction rates (e.g., SNAr reactions at the ketone group).
  • Electrochemical profiling (cyclic voltammetry) reveals redox behavior linked to the thiophene moiety’s electron-rich nature .

Q. What experimental and computational approaches validate hypothesized metabolic pathways?

  • LC-MS/MS : Identifies phase I/II metabolites in hepatocyte incubations.
  • Density functional theory (DFT) : Predicts sites of oxidative metabolism (e.g., sulfur oxidation in thiophene) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for a target receptor?

  • Analog synthesis : Systematic variation of substituents (e.g., replacing thiophene with furan or pyridine).
  • Biological profiling : Comparative IC50 determination across receptor isoforms (e.g., dopamine D2 vs. D3).
  • Free-energy perturbation (FEP) : Computationally predicts binding affinity changes for hypothetical analogs .

Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Strict standardization : Use reference compounds (e.g., positive controls) and harmonize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. What validation protocols ensure reproducibility in crystallographic data?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning.
  • Rigorous cross-validation : Compare results with independent software (e.g., PHENIX vs. SHELX ) .

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